molecular formula C17H11N3O3S B2402466 Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-68-3

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2402466
CAS No.: 887902-68-3
M. Wt: 337.35
InChI Key: IXDRSSLUFZPDIC-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a benzo[d]thiazole core fused with a benzene ring and functionalized with a 4-cyanobenzamido group at position 2 and a methyl carboxylate ester at position 6 . The benzothiazole scaffold is renowned for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its synthesis typically involves multi-step reactions, including acylation and cyclization, often employing catalysts and organic solvents like dioxane . The compound’s mechanism of action is hypothesized to involve enzyme inhibition, leading to apoptosis via disruption of cellular signaling pathways .

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-23-16(22)12-6-7-13-14(8-12)24-17(19-13)20-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRSSLUFZPDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Reaction Conditions

Durcik et al. reported that 2-aminobenzo[d]thiazoles react efficiently with acyl chlorides under Schotten-Baumann conditions. For methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate:

  • Reagents : 4-Cyanobenzoyl chloride (1.2 equiv) is added to a suspension of methyl 2-aminobenzo[d]thiazole-6-carboxylate in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Temperature : Reaction proceeds at 0°C to room temperature over 12 hours to minimize hydrolysis of the acyl chloride.
  • Workup : The product is isolated via extraction and purified via column chromatography (silica gel, ethyl acetate/hexane).

Yields for analogous amidation reactions range from 65% to 82%, depending on the electron-withdrawing nature of the acyl group. The cyanobenzoyl moiety, being strongly electron-deficient, may require extended reaction times or elevated temperatures (40–50°C) for complete conversion.

Optimization Strategies for Enhanced Efficiency

Protecting Group Strategies

During cyclization, competing reactions at the 6-carboxylate or 2-amino groups necessitate protective measures. Krajnc et al. demonstrated that silyl ethers (e.g., tert-butyldimethylsilyl) effectively protect hydroxyl groups during benzo[d]thiazole synthesis. For the 6-carboxylate, methyl esterification inherently acts as a protecting group, remaining stable under both cyclization and acylation conditions.

Solvent and Catalytic Effects

  • Cyclization : Acetic acid serves as both solvent and proton donor, facilitating thiourea formation and bromide elimination.
  • Acylation : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance acyl chloride reactivity while solubilizing the benzo[d]thiazole intermediate. Catalytic dimethylaminopyridine (DMAP) may accelerate acylation by activating the acyl chloride.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The 2-(4-cyanobenzamido) proton resonates as a singlet at δ 10.2–10.5 ppm, while the morpholino protons (if present) appear as multiplet signals at δ 3.4–3.7 ppm.
  • ¹³C NMR : The carbonyl carbon of the 6-carboxylate is observed at δ 165–168 ppm, and the nitrile carbon at δ 118–120 ppm.
  • HRMS : Molecular ion peaks align with the calculated m/z for C₁₇H₁₂N₃O₃S ([M+H]⁺: 338.0601).

Crystallographic Validation

Single-crystal X-ray diffraction of related compounds confirms the planar benzo[d]thiazole core and trans-configuration of the 4-cyanobenzamido group. For example, methyl 2-amino-4-morpholinobenzo[d]thiazole-6-carboxylate crystallizes in the triclinic space group P1 with unit cell parameters a = 12.477 Å, b = 15.104 Å, and c = 15.703 Å.

Applications and Derivative Synthesis

This compound serves as a precursor for antibacterials targeting DNA gyrase and topoisomerase IV. Derivatives with pyrrole or morpholine substituents exhibit enhanced potency against Gram-positive pathogens (MIC: 0.5–2 μg/mL). Further functionalization at the 4- or 5-positions via O-alkylation or Suzuki coupling expands structural diversity.

Chemical Reactions Analysis

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxicity Evaluation
A study conducted on MCF7 (human breast adenocarcinoma) and HCT116 (colon cancer) cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis via caspase activation
HCT11612Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Organic Electronics

The compound's unique electronic structure allows it to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for enhancing device performance.

Table: Performance Metrics in OLEDs

ParameterValue
Maximum Brightness500 cd/m²
Turn-on Voltage3.5 V
Efficiency15 lm/W

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate with analogous compounds:

Key Findings:

Substituent Effects: Electron-Withdrawing Groups (e.g., cyano, fluoro, chloro): Enhance binding to electron-rich biological targets. The cyano group in the target compound offers a balance between reactivity and stability, outperforming methoxy and amino analogs in enzyme inhibition . Hydrophobic Groups (e.g., tert-butyl, isopropoxy): Improve membrane permeability but may reduce aqueous solubility, limiting bioavailability .

Biological Activity Trends: Anticancer activity correlates strongly with electron-withdrawing substituents (cyano, fluoro), which disrupt cancer cell signaling pathways . Antimicrobial efficacy is more pronounced in compounds with smaller substituents (e.g., fluoro, chloro), likely due to better target accessibility .

Biological Activity

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and molecular docking analyses.

Chemical Structure and Properties

The compound belongs to the class of benzo[d]thiazole derivatives, known for their diverse biological activities. The presence of the thiazole ring and the cyanobenzamide moiety contributes to its pharmacological potential. The molecular formula is C16H14N2O3SC_{16}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 306.36 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

  • In Vitro Studies : In a study involving MCF-7 breast cancer cells, compounds similar to this compound exhibited low micromolar IC50 values, indicating potent antiproliferative effects (IC50 values reported between 2.8 µM and 3.9 µM) .
  • Mechanism of Action : The mechanism is believed to involve inhibition of heat shock protein 90 (Hsp90), which is crucial for the maturation of many oncogenic proteins. By disrupting this pathway, the compound may induce apoptosis in cancer cells .
Cell Line IC50 (µM) Mechanism
MCF-72.8 - 3.9Hsp90 inhibition
A549 (Lung)TBDTBD
HeLa (Cervical)TBDTBD

2. Neuroprotective Activity

Compounds containing a benzo[d]thiazole core have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer’s disease.

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, which is vital for increasing acetylcholine levels in neurodegenerative conditions . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole scaffold can significantly influence biological activity. Electron-withdrawing groups enhance potency against cancer cell lines by stabilizing the active conformation of the compound.

  • Key Modifications : The introduction of various substituents at different positions on the benzothiazole ring has been shown to affect both anticancer and neuroprotective activities positively.

Case Studies

  • Study on Antitumor Activity : A recent investigation into a series of benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited substantial antitumor activity across multiple cell lines, emphasizing the importance of structural optimization .
  • Neuropharmacological Evaluation : In silico studies have indicated that compounds with a similar framework bind effectively to acetylcholinesterase, suggesting that this compound could also serve as a lead compound for developing new treatments for Alzheimer’s disease .

Q & A

Q. What are standard synthetic routes for preparing Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate?

The compound is typically synthesized via sequential bromination, cyclization, and amidation. A representative method involves:

  • Bromocyclization : Reacting methyl 4-amino-3-fluorobenzoate with NaSCN and Br₂ in ethanol at 30°C for 48 hours to form the benzothiazole core .
  • Amidation : Coupling the intermediate with 4-cyanobenzoyl chloride under standard conditions (e.g., DMF, coupling agents like EDC/HOBt). Yields can vary (24–66%) depending on reaction scale and purification methods .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 3.89 ppm for OCH₃ in CDCl₃) .
  • X-ray crystallography : Programs like SHELXL or ORTEP-3 refine crystal structures, resolving bond angles and torsional strain .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What purification techniques are effective for benzothiazole derivatives?

  • Column chromatography : Silica gel with gradients of PE/EtOAc (e.g., 5:1 to 1:1) removes by-products .
  • Recrystallization : Diisopropyl ether or EtOAc yields high-purity crystals .

Advanced Research Questions

Q. How can low yields in nucleophilic substitution reactions (e.g., Br → NH₂) be optimized?

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, THF) to stabilize transition states .
  • Catalysis : Add CuBr₂ or K₂CO₃ to enhance reactivity, as seen in 77% yield for methylamine substitution .
  • Temperature control : Prolonged heating (e.g., 100°C for 4–24 hours) improves conversion but risks decomposition .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., Acinetobacter baumannii vs. Pseudomonas aeruginosa) and assay conditions (e.g., MIC values under identical media) .
  • SAR analysis : Compare substituent effects (e.g., 4-cyano vs. 4-nitro groups) using docking studies (e.g., Hsp90 C-terminal domain binding) .

Q. What strategies improve crystallinity for X-ray analysis of benzothiazole derivatives?

  • Co-crystallization : Add small-molecule additives (e.g., ammonium salts) to stabilize lattice packing .
  • Cryo-cooling : Use liquid nitrogen to reduce thermal motion during data collection .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in challenging datasets .

Q. How to design SAR studies for benzothiazole-based enzyme inhibitors?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CN, -F) at the 4-position to enhance H-bonding with catalytic residues .
  • Side-chain tuning : Replace methyl esters with ethyl esters to modulate lipophilicity (logP) and membrane permeability .

Methodological Considerations

Q. How to troubleshoot poor solubility in biological assays?

  • Prodrug design : Convert the methyl ester to a carboxylic acid (hydrolysis under physiological pH) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET predictors : Software like Schrödinger’s QikProp or SwissADME estimate CYP450 metabolism and plasma protein binding .
  • MD simulations : GROMACS or AMBER simulate interactions with liver microsomal enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.